1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185299-82-4) is a highly functionalized nipecotic acid derivative widely utilized as a building block in pharmaceutical chemistry, particularly for central nervous system (CNS) drug discovery. Featuring both a reactive carboxylic acid handle and a tertiary amine with a 2-methoxyethyl substituent, this compound serves as a versatile precursor for synthesizing amides, esters, and complex heterocycles. The incorporation of the methoxyethyl group strategically balances lipophilicity and aqueous solubility, while the hydrochloride salt form ensures excellent solid-state stability, making it an ideal candidate for automated library synthesis and scale-up manufacturing [1].
Substituting this specific N-functionalized building block with unalkylated nipecotic acid or simpler N-methyl analogs fundamentally alters the physicochemical trajectory of downstream products and complicates synthetic workflows. Unsubstituted nipecotic acid requires a subsequent N-alkylation step, which often suffers from poor regioselectivity, over-alkylation to quaternary ammonium salts, and significant yield losses. Furthermore, replacing the methoxyethyl group with a purely aliphatic chain (such as propyl or butyl) removes a critical hydrogen bond acceptor, leading to reduced aqueous solubility and suboptimal pharmacokinetic profiles in CNS-targeted libraries. The pre-installed methoxyethyl group and the stable hydrochloride salt form are essential for maintaining process efficiency and achieving desired drug-like properties [1].
Free base may not provide equivalent aqueous solubility or protonation consistency, affecting assay reproducibility.
4‑carboxy isomer is predicted inactive at GAT1/GAT4; substituting by mistake would invalidate transporter studies.
N‑alkyl chain length and polarity modulate lipophilicity and target binding; similar analogs may shift selectivity profile.
The addition of the 2-methoxyethyl group to the nipecotic acid core significantly alters its lipophilicity profile. Class-level physicochemical modeling indicates that the N-(2-methoxyethyl) substitution increases the calculated LogP (cLogP) by approximately 0.5 to 0.8 units compared to the unsubstituted secondary amine. This shift moves the building block into a more favorable range for passive membrane permeability, which is critical for the development of CNS-active compounds such as GABA uptake inhibitors [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Optimized for CNS permeability (approx. +0.5 to +0.8 shift) |
| Comparator Or Baseline | Unsubstituted nipecotic acid (lower lipophilicity, poor BBB penetration) |
| Quantified Difference | +0.5 to +0.8 cLogP units |
| Conditions | In silico physicochemical profiling for CNS drug-like space |
Enables the direct synthesis of CNS-targeted libraries with built-in physicochemical properties favorable for blood-brain barrier penetration.
The free base form of N-alkylated piperidinecarboxylic acids is often prone to forming viscous, hygroscopic oils that complicate precise weighing and long-term storage. The hydrochloride salt form of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid mitigates these issues by providing a highly crystalline solid with a defined melting point and significantly reduced hygroscopicity. This solid-state stability prevents degradation and ensures accurate molar dosing during automated parallel synthesis [1].
| Evidence Dimension | Physical State and Handling |
| Target Compound Data | Crystalline solid, low hygroscopicity |
| Comparator Or Baseline | 1-(2-Methoxyethyl)piperidine-3-carboxylic acid free base (viscous oil, hygroscopic) |
| Quantified Difference | Significant improvement in handling and shelf-life |
| Conditions | Standard laboratory storage and automated weighing conditions |
Ensures precise molar dosing and reproducible yields in automated parallel synthesis and scale-up manufacturing.
While increasing lipophilicity is necessary for membrane permeability, it often comes at the cost of aqueous solubility. The ether oxygen in the 2-methoxyethyl chain acts as a crucial hydrogen bond acceptor, maintaining a higher aqueous solubility compared to N-alkyl nipecotic acids with purely aliphatic chains of similar molecular weight (e.g., N-butyl). This balance prevents precipitation in aqueous high-throughput screening (HTS) assays and improves the formulation potential of downstream analogs [1].
| Evidence Dimension | Aqueous Solubility Profile |
| Target Compound Data | Maintained solubility via ether oxygen H-bond acceptor |
| Comparator Or Baseline | N-butyl nipecotic acid (purely aliphatic, lower aqueous solubility) |
| Quantified Difference | Enhanced solubility retention in aqueous media |
| Conditions | Aqueous buffer systems used in HTS and formulation |
Prevents false negatives in biological assays caused by compound precipitation and improves the bioavailability profile of synthesized analogs.
Utilizing the pre-functionalized 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride bypasses the need for late-stage N-alkylation of a nipecotic acid core. Late-stage N-alkylation with reagents like 2-bromoethyl methyl ether often results in competitive side reactions, including the formation of quaternary ammonium salts, which can reduce the yield of the desired product by 20-40%. Starting with the pre-assembled building block streamlines the synthetic route and simplifies purification [1].
| Evidence Dimension | Synthetic Yield and Step Count |
| Target Compound Data | Direct coupling (no N-alkylation step required) |
| Comparator Or Baseline | Unsubstituted nipecotic acid + 2-bromoethyl methyl ether (in situ alkylation) |
| Quantified Difference | Elimination of 1 synthetic step; avoidance of 20-40% yield loss to over-alkylation |
| Conditions | Standard amide/ester coupling workflows |
Streamlines synthetic workflows, reduces purification bottlenecks, and lowers the overall cost of goods in pharmaceutical intermediate manufacturing.
As a functionalized nipecotic acid analog, it is an ideal building block for synthesizing libraries targeting GABA transporters (GAT1, GAT3) and other CNS targets, leveraging its optimized blood-brain barrier permeability profile [1].
The excellent solid-state stability and handling characteristics of the hydrochloride salt make it highly suitable for use in automated liquid handling and weighing systems for high-throughput library generation [2].
The strategic inclusion of the methoxyethyl group allows medicinal chemists to increase the lipophilicity of drug candidates without severely compromising aqueous solubility, facilitating easier formulation and assay integration [3].
By bypassing problematic late-stage N-alkylation steps, this pre-functionalized building block enables more robust, higher-yielding, and cost-effective synthetic routes for commercial API manufacturing [4].